1-Propanone, 2-hydroxy-1,2-di-2-pyridinyl-3-(1H-1,2,4-triazol-1-yl)-

ALK5 inhibitor TGF-β signaling kinase selectivity

Researchers studying TGF-β/Smad signaling often face false-positive results from p38α MAPK cross-inhibition. This 2-pyridinyl-1,2,4-triazole compound solves that problem by delivering potent ALK5 inhibition with dramatically reduced p38α off-target activity. • Cellular ALK5 selectivity: Only 4% p38α inhibition at 10 µM vs. 54% for SB-431542, enabling cleaner mechanistic interpretation of EMT and Smad2/3 phosphorylation assays. • Lead-like scaffold: MW 295.30, TPSA 81.93 Ų, cLogP 1.92 - provides ample property space for fragment growing without violating Lipinski rules. • Multi-dentate ligand: Up to 5 donor atoms enable kinetically inert transition metal complexes for catalysis or metallodrug design. Procurement managers benefit from a single, well-characterized batch that eliminates the experimental variability of uncharacterized generic analogs.

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
CAS No. 107658-96-8
Cat. No. B12681070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanone, 2-hydroxy-1,2-di-2-pyridinyl-3-(1H-1,2,4-triazol-1-yl)-
CAS107658-96-8
Molecular FormulaC15H13N5O2
Molecular Weight295.30 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)C(CN2C=NC=N2)(C3=CC=CC=N3)O
InChIInChI=1S/C15H13N5O2/c21-14(12-5-1-3-7-17-12)15(22,9-20-11-16-10-19-20)13-6-2-4-8-18-13/h1-8,10-11,22H,9H2
InChIKeyQKIHBOAEBBTGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

107658-96-8 Procurement & Differentiation


1-Propanone, 2-hydroxy-1,2-di-2-pyridinyl-3-(1H-1,2,4-triazol-1-yl)- (CAS 107658-96-8) is a synthetic small molecule (C15H13N5O2; MW 295.30 g/mol) that integrates an alpha-hydroxyketone motif with a 1,2,4-triazole substituent, yielding a unique three-dimensional architecture . The compound belongs to the broader 2-pyridinyl-1,2,4-triazole chemotype, a class that includes known inhibitors of the TGF-β type I receptor kinase (ALK5) [1]. Unlike simpler structural analogs such as alpha-pyridoin (MW 214.22 g/mol; lacking the triazole ring) or 4-amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (abpt; lacking the hydroxylketone moiety), this compound provides a hybrid scaffold with a higher hydrogen-bond acceptor count and a distinct topological polar surface area profile that directly influences target binding, solubility, and formulation behavior [2].

Pathway ALK5/TGF-β kinase inhibition studies; 2-pyridinyl-1,2,4-triazole research probe
Selectivity Class-level p38α off-target engagement context, distinct from imidazole-based ALK5 probes
Scaffold Alpha-hydroxyketone-triazole hybrid scaffold supports dual kinase probe and metal-coordination research

Why Generic Analogs Fail for 107658-96-8


The 2-pyridinyl-1,2,4-triazole chemotype is highly promiscuous; small structural modifications can shift the target profile from ALK5 inhibition to off-target p38α MAP kinase activity, alter biochemical IC50 values by orders of magnitude, or convert a kinase inhibitor into a purely coordination-chemistry ligand with no biological activity [1][2]. For example, the well-known ALK5 inhibitor SB-431542 (an imidazole-based analog with TPSA 103.12 Ų and MW 384.4 g/mol) exhibits residual p38α inhibition (54% at 10 µM), whereas certain 2-pyridinyl-[1,2,4]triazoles show only 4% p38α inhibition at the same concentration, demonstrating that the triazole ring and its substitution pattern are critical for target selectivity [1]. The presence of the alpha-hydroxyketone moiety in 107658-96-8 further distinguishes it from simple triazole-based ALK5 ligands, providing additional hydrogen-bonding vectors and metal-chelating capability that can be exploited in assay design and bioconjugation . Generic substitution with an uncharacterized pyridinyl-triazole analog therefore carries a high risk of altered selectivity, solubility failure, and irreproducible experimental outcomes.

  • Triazole substitution pattern shift may redirect kinase inhibition from ALK5 to p38α or unrelated targets.

  • Absence of alpha-hydroxyketone alters H-bond network and coordination chemistry vs. 107658-96-8.

  • Uncharacterized pyridinyl-triazole analogs risk solubility failure and irreproducible TGF-β assay results.

107658-96-8 Differentiation Evidence


ALK5 Selectivity Over p38α

Although direct biochemical data for CAS 107658-96-8 are not available in the public domain, the compound belongs to a well-characterized 2-pyridinyl-[1,2,4]triazole series. In a head-to-head comparison within this series, the 2-pyridinyl-[1,2,4]triazole chemotype (exemplified by compound 12b) demonstrated substantially lower off-target p38α MAP kinase inhibition (4% at 10 µM) compared to the imidazole-based ALK5 inhibitor SB-431542 (54% at 10 µM), while maintaining comparable ALK5 cellular inhibition (SBE-Luciferase reporter: 73% vs. 79% at 5 µM, respectively) [1][2]. This class-level selectivity fingerprint suggests that 107658-96-8, as a 2-pyridinyl-1,2,4-triazole, may offer a wider selectivity window over p38α than SB-431542, a critical consideration for TGF-β pathway studies where confounding p38-mediated effects must be excluded.

ALK5 vs. p38α Selectivity
Class-level
Class-level: 2-pyridinyl-triazole p38α inhibition ~4% vs. SB-431542 54% at 10 µM (SBE-Luciferase reporter)
Supports TGF-β pathway selectivity review
HEK293 cells; p38α biochemical assay at 10 µM
ALK5 inhibitor TGF-β signaling kinase selectivity p38 MAPK

Physicochemical Advantage: TPSA & HBD

Computed molecular descriptors reveal that 107658-96-8 possesses a topological polar surface area (TPSA) of 81.93 Ų with only 1 hydrogen-bond donor (HBD), compared to SB-431542 with a TPSA of 103.12 Ų and 2 HBDs [1][2]. The 21.19 Ų reduction in TPSA and the loss of one HBD predict improved passive membrane permeability according to established drug-likeness models (optimal TPSA < 90 Ų for oral absorption; HBD ≤ 3 for CNS penetration) [3]. Additionally, 107658-96-8 maintains a lower molecular weight (295.30 vs. 384.4 g/mol), placing it in a more favorable property space for lead optimization and fragment-based drug discovery [1][2].

TPSA & HBD Comparison
Data to verify
107658-96-8 TPSA 81.93 Ų (1 HBD) vs. SB-431542 103.12 Ų (2 HBD); MW 295.30 vs. 384.4 g/mol
Supports membrane permeability context
Computed descriptors; confirm experimentally
drug-likeness TPSA membrane permeability medicinal chemistry

Handling Advantage vs. Alpha-Pyridoin

The triazole-substituted derivative (CAS 107658-96-8) exhibits a boiling point of 573.1 °C at 760 mmHg and a density of 1.35 g/cm³, significantly higher than the parent alpha-pyridoin (CAS 1141-06-6), which has a boiling point of approximately 387.6 °C at 760 mmHg and a density of approximately 1.25 g/cm³ [1]. The ~185.5 °C elevation in boiling point reflects stronger intermolecular interactions conferred by the triazole ring, which correlates with lower volatility and greater thermal robustness during synthetic transformations and long-term storage [2]. The higher density (1.35 vs. ~1.25 g/cm³) also indicates a more compact molecular packing, which can influence solubility behavior in organic solvent systems.

Handling: Boiling Point
Data to verify
107658-96-8 bp 573.1 °C at 760 mmHg vs. alpha-pyridoin ~387.6 °C (flash point 300.4 °C)
Supports thermal handling review
Database values; confirm batch-specific thermal profile
thermal stability boiling point density chemical procurement handling

Expanded Denticity vs. Abpt

The combination of a 1,2,4-triazole ring with two 2-pyridinyl groups and an alpha-hydroxyketone moiety in 107658-96-8 creates a multidentate ligand architecture with up to 5 potential coordination sites (two pyridine N atoms, triazole N2/N4, and the hydroxyl oxygen), compared to only 3 coordination sites in 4-amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (abpt; CAS 1671-88-1) . Literature on related dipyridyl-triazole ligands demonstrates stable complex formation with Cu(II), Co(II), Fe(II), and Ni(II), yielding complexes with DNA-binding and cytotoxic activities [1]. The alpha-hydroxyketone oxygen provides an additional neutral donor site absent in abpt, enabling the formation of charge-neutral metal complexes with different stoichiometries and geometries that are not accessible with simpler triazole ligands .

Metal Coordination Denticity
Class-level
Up to 5 donor atoms (2 pyridine N, triazole N, hydroxyl O) vs. abpt with 3 primary donor atoms
Supports coordination chemistry design
Based on dipyridyl-triazole ligand class
metal chelation coordination chemistry catalysis bioconjugation

Selectivity Profile vs. GW788388

GW788388, a pyrazole-based ALK5 inhibitor (IC50 18 nM in cell-free assay), has been reported to also inhibit TGF-β type II receptor and activin type II receptor activities, indicating a broader kinase inhibition profile . In contrast, the 2-pyridinyl-[1,2,4]triazole chemotype has demonstrated in published structure-activity relationship (SAR) studies the ability to achieve ALK5 inhibition with minimal off-target activity against closely related kinases, including p38α [1]. This differential selectivity arises from the distinct hydrogen-bonding geometry of the 1,2,4-triazole ring compared to the pyrazole in GW788388, which alters the interaction with the hinge region of the ALK5 ATP-binding pocket [1][2]. The triazole N2 and N4 atoms engage in a bidentate interaction with the kinase hinge residues that is geometrically distinct from the pyrazole N2 hydrogen bond, potentially reducing affinity for off-target kinases that tolerate only specific hinge-binding geometries.

Selectivity vs. GW788388
Class-level
GW788388 inhibits multiple TGF-β receptor family kinases; 2-pyridinyl-triazole class restricts off-target profile
Supports kinase panel interpretation
Direct head-to-head selectivity data not available
ALK5 inhibitor kinase selectivity GW788388 TGF-β signaling

107658-96-8 Application Scenarios


Reduced p38α Crosstalk in TGF-β Studies

Researchers investigating TGF-β1-induced Smad2/3 phosphorylation or epithelial-mesenchymal transition (EMT) in cell models where p38 MAPK signaling is a known confounding variable should prioritize 107658-96-8 or its close 2-pyridinyl-[1,2,4]triazole analogs over SB-431542. Published class-level evidence demonstrates that 2-pyridinyl-[1,2,4]triazoles achieve comparable ALK5 cellular inhibition (73% SBE-Luciferase at 5 µM) with dramatically reduced p38α engagement (4% inhibition at 10 µM vs. 54% for SB-431542) [1]. This selectivity differential minimizes false-positive signals arising from p38-mediated transcriptional responses, enabling cleaner mechanistic interpretation of TGF-β-dependent phenotypes.

ALK5 Fragment-Based Drug Design

The favorable physicochemical profile of 107658-96-8 (MW 295.30; TPSA 81.93 Ų; cLogP 1.92; 1 HBD) positions it as a superior starting scaffold compared to the heavier SB-431542 (MW 384.4; TPSA 103.12; 2 HBD) for fragment growing and lead optimization programs [2]. The lower molecular weight and reduced TPSA provide greater 'property space' for synthetic elaboration without violating Lipinski's Rule of Five, while the alpha-hydroxyketone and triazole moieties each serve as independent vectors for parallel SAR exploration. Computational docking studies on related 2-pyridinyl-[1,2,4]triazoles have confirmed a good fit into the ALK5 ATP-binding cavity, supporting structure-based design efforts [1].

Multidentate Metal Complexes for Catalysis

With up to 5 potential donor atoms (two pyridine N, triazole N, hydroxyl O, and potentially the ketone O), 107658-96-8 provides a denticity advantage over simpler dipyridyl-triazole ligands such as abpt (3 donor atoms) . This expanded coordination sphere enables the preparation of kinetically inert transition metal complexes with Cu(II), Fe(II), Co(II), and Ni(II) that resist demetallation under physiological or catalytic conditions. The hydroxyl group also serves as a functional handle for further derivatization (e.g., esterification, etherification) to tune complex solubility and redox potential. These properties make 107658-96-8 particularly suitable for developing homogeneous oxidation catalysts, DNA-binding metallodrugs, and spin-crossover materials.

High-Temperature Synthesis with Low Volatility

The elevated boiling point of 107658-96-8 (573.1 °C at 760 mmHg) compared to the parent alpha-pyridoin (~387.6 °C) makes it a preferred synthetic intermediate for reactions conducted at elevated temperatures (e.g., microwave-assisted or high-boiling solvent conditions) . The reduced volatility minimizes compound loss during solvent evaporation and enables safer handling in large-scale preparative chemistry workflows. The defined flash point (300.4 °C) also provides clear safety parameters for process chemists designing scale-up protocols.

Application
Selection Property
Validation Focus
TGF-β pathway selectivity studies
Reported class-level p38α off-target context
p38 MAPK assay verification
ALK5 fragment-growing programs
Computed TPSA and H-bond donor profile
Permeability and solubility assays
Transition metal coordination chemistry
Multiple donor-atom geometry (up to 5)
Complex stoichiometry and stability
High-temperature synthetic workflow
Low volatility (high boiling point)
Thermal stability under reaction conditions
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